3',6'-dihydroxybenzonorbornane
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Overview
Description
3',6'-dihydroxybenzonorbornane is a complex organic compound with a unique structure that includes a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3',6'-dihydroxybenzonorbornane typically involves multi-step organic reactions. One common method includes the use of (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate as a starting material. This compound undergoes a series of reactions, including silylation, oxidation, and cyclization, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and conditions to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3',6'-dihydroxybenzonorbornane can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can lead to the formation of diketones, while reduction can yield various alcohol derivatives.
Scientific Research Applications
3',6'-dihydroxybenzonorbornane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3',6'-dihydroxybenzonorbornane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- (1r,4s)-4-Isopropyl-7-methoxy-6-methyl-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid .
- (1r,4s)-4-Amino-2-cyclopentene-1-carboxylic acid methyl ester hydrochloride .
Uniqueness
3',6'-dihydroxybenzonorbornane is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a tetrahydronaphthalene core. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(1S,8R)-tricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h3-4,6-7,12-13H,1-2,5H2/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNNCBQCSLFQM-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C(C=CC(=C23)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C3=C(C=CC(=C23)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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